2-Benzofurancarboxaldehyde, 4,7-dimethyl-
Overview
Description
2-Benzofurancarboxaldehyde, 4,7-dimethyl- is an organic compound with the molecular formula C11H10O2. It is a derivative of benzofuran, featuring a carboxaldehyde group at the second position and methyl groups at the fourth and seventh positions. This compound is known for its pale-yellow to yellow-brown solid form and is used in various chemical research and industrial applications .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Benzofurancarboxaldehyde, 4,7-dimethyl- typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 4,7-dimethylbenzofuran.
Formylation Reaction: The key step involves the formylation of 4,7-dimethylbenzofuran to introduce the carboxaldehyde group at the second position.
Industrial Production Methods: In an industrial setting, the production of 2-Benzofurancarboxaldehyde, 4,7-dimethyl- may involve large-scale formylation reactions using continuous flow reactors to ensure consistent product quality and yield. The reaction conditions, such as temperature, pressure, and reaction time, are optimized to maximize efficiency and minimize by-products .
Types of Reactions:
Oxidation: 2-Benzofurancarboxaldehyde, 4,7-dimethyl- can undergo oxidation reactions to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the aldehyde group to an alcohol group, resulting in the formation of 2-benzofurancarbinol derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3) under acidic conditions.
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used under mild conditions.
Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine (Br2) or nitric acid (HNO3) under controlled conditions.
Major Products:
Oxidation: 4,7-dimethyl-2-benzofurancarboxylic acid.
Reduction: 4,7-dimethyl-2-benzofurancarbinol.
Substitution: Various substituted derivatives depending on the electrophile used.
Scientific Research Applications
2-Benzofurancarboxaldehyde, 4,7-dimethyl- has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as an intermediate in the production of pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a lead compound for drug development.
Industry: It is used in the manufacture of dyes, fragrances, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 2-Benzofurancarboxaldehyde, 4,7-dimethyl- depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to modulation of biochemical pathways. For example, its aldehyde group can form covalent bonds with nucleophilic sites on proteins, potentially altering their function .
Comparison with Similar Compounds
2-Benzofurancarboxaldehyde: Lacks the methyl groups at the fourth and seventh positions.
4,7-Dimethylbenzofuran: Lacks the carboxaldehyde group at the second position.
2-Benzofurancarboxylic acid: Contains a carboxylic acid group instead of a carboxaldehyde group.
Uniqueness: 2-Benzofurancarboxaldehyde, 4,7-dimethyl- is unique due to the presence of both the carboxaldehyde group and the methyl groups, which can influence its reactivity and physical properties. The combination of these functional groups makes it a versatile intermediate in organic synthesis .
Properties
IUPAC Name |
4,7-dimethyl-1-benzofuran-2-carbaldehyde | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10O2/c1-7-3-4-8(2)11-10(7)5-9(6-12)13-11/h3-6H,1-2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DOPXXMXFFWRALW-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C=C(OC2=C(C=C1)C)C=O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
174.20 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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